molecular formula C20H19N3O5S B2625034 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide CAS No. 893926-80-2

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2625034
CAS No.: 893926-80-2
M. Wt: 413.45
InChI Key: MQIJMGHTFJKDPY-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide typically involves the reaction of appropriate thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzyme activity or receptor binding, leading to its observed biological effects .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the thienopyrazole class. Its unique structure, characterized by a thieno[3,4-c]pyrazole core and various functional groups, suggests potential biological activities. This article aims to explore the biological activity of this compound through various studies, including in vitro and in vivo analyses.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 446.51 g/mol. The compound's structure consists of a thienopyrazole framework that imparts unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC23H22N4O5S
Molecular Weight446.51 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

In Vitro Studies

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains in preliminary tests.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in animal models. For instance, derivatives of thienopyrazoles have been linked to reduced edema and inflammatory markers in induced models of inflammation .
  • Analgesic Effects : Analgesic activity has been observed in related compounds, suggesting potential efficacy for pain management without central nervous system effects .

In Vivo Studies

In vivo studies are necessary to confirm the biological activities observed in vitro. These studies typically involve:

  • Animal Models : Testing the compound's efficacy in reducing pain and inflammation using established models such as the formalin test or carrageenan-induced paw edema.
  • Toxicity Assessment : Evaluating acute and chronic toxicity through histopathological examinations and behavioral assessments.

Case Studies

A study involving similar thienopyrazole derivatives reported significant analgesic effects in rodent models. The compound demonstrated a reduction in pain response comparable to standard analgesics like aspirin and ibuprofen .

Another case study highlighted the anti-inflammatory potential of related compounds through inhibition of pro-inflammatory cytokines in cultured macrophages.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced edema in animal models
AnalgesicComparable efficacy to standard analgesics

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
  • Modulation of Receptors : Interaction with specific receptors related to pain pathways may contribute to its analgesic properties.

Future Research Directions

Further research is essential to explore the full range of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the pathways involved in its antimicrobial and anti-inflammatory actions.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structural Modifications : Exploring derivatives that may enhance biological activity or reduce toxicity.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-15-7-9-16(10-8-15)28-11-19(24)21-20-17-12-29(25,26)13-18(17)22-23(20)14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIJMGHTFJKDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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